molecular formula C21H15BrO4S B2384000 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 306730-12-1

4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate

Cat. No.: B2384000
CAS No.: 306730-12-1
M. Wt: 443.31
InChI Key: XRHGQZQIQFRREW-UXBLZVDNSA-N
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Description

4-[(2E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a synthetic chalcone derivative designed for advanced chemical and pharmaceutical research. Chalcones, or α,β-unsaturated ketones, are a prominent class of organic compounds known for their biological activities and utility in materials science . The molecular structure of this compound integrates a bromo-methoxy substituted phenyl ring and a thiophene ester moiety, which are known to significantly influence the compound's electronic properties and potential for intermolecular interactions, such as hydrogen bonding, in the solid state . This chalcone is of particular interest in medicinal chemistry for the development of new therapeutic agents. Research indicates that the presence of halogen and methoxy substituents on the phenyl rings of chalcones can enhance their biological activity, making them valuable scaffolds in antitumor research . The specific stereochemistry of the prop-2-enoyl chain, denoted by (2E), is crucial for its bioactivity and structural conformation. Theoretical studies on chalcone isomers suggest that the s-cis conformation of the keto-vinyl chain is often the most stable, which can impact the compound's binding to biological targets . The thiophene carboxylate group further diversifies its application, as heterocycles like thiophene are common in the design of bioactive molecules and organic materials . Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for screening in various biological assays. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO4S/c1-25-19-11-7-16(22)13-15(19)6-10-18(23)14-4-8-17(9-5-14)26-21(24)20-3-2-12-27-20/h2-13H,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHGQZQIQFRREW-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methodological Considerations for Structural Analysis

For instance:

  • SHELXL : Enables refinement of anisotropic displacement parameters, crucial for analyzing bromine’s bulky substituent effects.
  • ORTEP-3 : Visualizes molecular geometry and π-π stacking interactions, aiding in comparing planarity with benzodioxol analogs.

These tools ensure accurate structural validation, particularly for halogenated systems where disorder or thermal motion may complicate analysis.

Biological Activity

Structure

The molecular structure of 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate can be represented as follows:

  • Molecular Formula : C19H16BrO3S
  • Molecular Weight : 399.30 g/mol

Physical Properties

The compound exhibits properties typical of thiophene derivatives, including solubility in organic solvents and potential reactivity due to the presence of the bromo and methoxy substituents.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli>1562.5

The compound demonstrated bactericidal activity, inhibiting protein synthesis pathways and affecting nucleic acid production, which are critical for bacterial survival .

Cytotoxicity

In vitro cytotoxicity assays revealed that while the compound is effective against bacteria, it exhibits moderate cytotoxicity towards mammalian cells. The IC50 values ranged from 50 to 100 µM, indicating a need for careful dosage considerations in therapeutic applications .

The proposed mechanisms of action for this compound include:

  • Inhibition of Protein Synthesis : The compound interferes with ribosomal function, thereby halting bacterial growth.
  • Disruption of Biofilm Formation : It has been shown to reduce biofilm formation in Staphylococcus aureus, which is crucial for its virulence and resistance to antibiotics .

Case Studies

  • Case Study on MRSA : A study conducted on MRSA strains demonstrated that the compound significantly reduced biofilm formation by up to 55% compared to control treatments. This suggests its potential use in treating chronic infections associated with biofilms .
  • Antifungal Activity : Another investigation assessed the antifungal properties against Candida species, revealing moderate activity with MIC values ranging from 31.2 to 62.5 µg/mL, although less potent than standard antifungal agents like nystatin (MIC 3.9 µg/mL) .

Q & A

Q. What are the optimized synthetic routes for 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate?

The synthesis typically involves multi-step processes, including:

  • Condensation reactions to form the α,β-unsaturated ketone (prop-2-enoyl) backbone.
  • Esterification to couple the thiophene-2-carboxylate moiety.
    Key parameters include:
  • Temperature control (60–80°C for ketone formation) and solvent selection (e.g., dry THF or DMF to avoid hydrolysis).
  • Use of TLC monitoring to track reaction progress and column chromatography for purification .
  • Catalysts : Lewis acids like AlCl₃ may enhance electrophilic substitution in bromo-methoxyphenyl intermediates .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • ¹H/¹³C NMR : Assign peaks to confirm the E-configuration of the prop-2-enoyl group (J = 12–16 Hz for trans coupling) and bromine/methoxy substituents.
  • HPLC : Ensure >95% purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of thiophene carboxylate) .

Q. What are the critical functional groups influencing reactivity?

  • α,β-unsaturated ketone : Prone to Michael additions or Diels-Alder reactions.
  • Thiophene-2-carboxylate : Participates in nucleophilic acyl substitutions.
  • Bromo and methoxy groups : Bromine enhances electrophilic aromatic substitution, while methoxy directs regioselectivity in further modifications .

Advanced Research Questions

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?

  • Single-crystal X-ray diffraction (SCXRD) with Agilent SuperNova diffractometers (Mo Kα radiation, λ = 0.71073 Å) determines bond lengths/angles.
  • SHELXL refinement (via Olex2 interface) models thermal displacement parameters and hydrogen bonding. Example findings:
    • The E-configuration of the prop-2-enoyl group is confirmed by C=C bond length (~1.34 Å) and torsion angles.
    • Intermolecular O-H⋯O hydrogen bonds form linear chains in the crystal lattice .

Q. How to address contradictions between experimental and computational data (e.g., docking vs. bioactivity)?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., SARS-CoV-2 main protease). Adjust parameters (grid size, exhaustiveness) to improve pose prediction.
  • Bioactivity validation : Compare docking scores (ΔG) with in vitro IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility not modeled computationally .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Q. What strategies optimize yield in palladium-catalyzed cross-coupling reactions for structural analogs?

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings with aryl boronic acids.
  • Solvent optimization : Use degassed toluene/EtOH (3:1) to prevent catalyst poisoning.
  • Additives : K₂CO₃ or Cs₂CO₃ as bases improve coupling efficiency (yield >75%) .

Q. How do bromo and methoxy substituents affect electronic properties and bioactivity?

  • Electron-withdrawing bromo decreases electron density on the phenyl ring, enhancing electrophilicity.
  • Methoxy donates electrons via resonance, directing substitutions to para positions.
  • SAR studies : Bromine increases cytotoxicity in cancer cell lines (e.g., IC₅₀ = 8.2 µM vs. 22.5 µM for non-brominated analogs), while methoxy improves solubility .

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